molecular formula C8H11NO B3345225 3-Methylene-1-azabicyclo[4.2.0]octan-8-one CAS No. 102358-06-5

3-Methylene-1-azabicyclo[4.2.0]octan-8-one

Cat. No. B3345225
CAS RN: 102358-06-5
M. Wt: 137.18 g/mol
InChI Key: QENMSQKAQUPOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylene-1-azabicyclo[4.2.0]octan-8-one is a chemical compound . It is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of compounds similar to this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is related to the 8-azabicyclo[3.2.1]octane scaffold, which is a key component of tropane alkaloids . The structure of these compounds is established by various spectroscopic studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds like this compound are complex and require precise control over stereochemistry . These reactions often involve asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .

Safety and Hazards

While specific safety and hazard information for 3-Methylene-1-azabicyclo[4.2.0]octan-8-one is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, wearing personal protective equipment, avoiding contact with skin and eyes, and avoiding dust formation .

Future Directions

The future directions for research on 3-Methylene-1-azabicyclo[4.2.0]octan-8-one and related compounds are likely to involve further exploration of their synthesis and biological activities . This could include the development of new synthetic methodologies, as well as investigations into their potential applications in medicine and other fields .

properties

IUPAC Name

3-methylidene-1-azabicyclo[4.2.0]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-2-3-7-4-8(10)9(7)5-6/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENMSQKAQUPOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2CC(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551311
Record name 3-Methylidene-1-azabicyclo[4.2.0]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102358-06-5
Record name 3-Methylidene-1-azabicyclo[4.2.0]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylene-1-azabicyclo[4.2.0]octan-8-one
Reactant of Route 2
3-Methylene-1-azabicyclo[4.2.0]octan-8-one
Reactant of Route 3
3-Methylene-1-azabicyclo[4.2.0]octan-8-one
Reactant of Route 4
3-Methylene-1-azabicyclo[4.2.0]octan-8-one
Reactant of Route 5
3-Methylene-1-azabicyclo[4.2.0]octan-8-one
Reactant of Route 6
3-Methylene-1-azabicyclo[4.2.0]octan-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.